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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the predicted and experimentally determinable...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid. Given the limited direct experimental data available for this specific compound, this document synthesizes information from structurally related furan derivatives and outlines robust methodologies for its complete characterization. The insights provided herein are grounded in established chemical principles and are intended to empower researchers in their drug discovery and development endeavors.

Molecular Structure and Predicted Physicochemical Properties

5-Cyclobutyl-2-methylfuran-3-carboxylic acid belongs to the class of furan carboxylic acids, which are heterocyclic organic compounds. The structure consists of a five-membered aromatic furan ring substituted with a cyclobutyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. The presence of both a hydrophobic cyclobutyl group and a hydrophilic carboxylic acid moiety suggests that this molecule will exhibit amphiphilic properties.

Predicted Properties based on Structurally Similar Compounds

To estimate the physicochemical properties of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, data from analogous compounds have been compiled. These predictions serve as a valuable starting point for experimental design.

Physicochemical PropertyPredicted Value/RangeBasis for Prediction and Key Considerations
Molecular Formula C₁₀H₁₂O₃Based on chemical structure.
Molecular Weight 180.20 g/mol Calculated from the molecular formula.
Melting Point (°C) 85 - 95Inferred from the melting point of 5-tert-butyl-2-methylfuran-3-carboxylic acid (92 °C) and 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid (85.7 °C).[1][2] The cyclobutyl group is structurally similar in size to the tert-butyl and isopropyl groups.
Boiling Point (°C) 250 - 270Estimated based on the boiling point of similar furan carboxylic acids. For instance, 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid has a predicted boiling point range of 231 to 271 °C.[2]
Aqueous Solubility Slightly SolubleFuran itself is slightly soluble in water.[3] The carboxylic acid group will increase water solubility, while the cyclobutyl and methyl groups will decrease it. The overall solubility is expected to be low in neutral water but will increase significantly in alkaline solutions due to salt formation.
pKa 3.5 - 4.5The pKa of the carboxylic acid is influenced by the electron-donating nature of the furan ring and the alkyl substituents. For 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid, the predicted acidic pKa is 3.63.[2] Carboxylic acids generally have pKa values in this range.[4][5]
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5This value predicts the lipophilicity of the compound. The presence of the cyclobutyl and methyl groups suggests a moderate to high lipophilicity. The predicted LogKow for 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid is 2.98.[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties is crucial for drug development. The following section details the standard experimental protocols for characterizing 5-Cyclobutyl-2-methylfuran-3-carboxylic acid.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.[6]

  • The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded.[6]

  • For a pure substance, the melting range is typically narrow (0.5 - 2 °C).

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Pack dry crystalline sample into capillary tube B Instrument Setup: Place capillary in melting point apparatus A->B C Data Acquisition: Gradually heat and observe melting range B->C D Analysis: Record temperature range of melting C->D

Caption: A streamlined workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

For liquid compounds or those that can be distilled without decomposition, the boiling point is a key characteristic.

Methodology:

  • The compound is placed in a distillation flask.[6]

  • The flask is heated, and the vapor rises and comes into contact with a thermometer.

  • The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.[6]

  • For small quantities, a micro-boiling point determination method can be used.[7]

Solubility Determination

Solubility in various solvents, particularly water and biorelevant media, is a critical parameter for drug candidates.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline).

  • The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Diagram: Shake-Flask Solubility Determination Workflow

SolubilityWorkflow A Equilibration: Add excess solid to solvent and agitate B Phase Separation: Filter the saturated solution A->B C Quantification: Analyze filtrate concentration (e.g., HPLC, UV-Vis) B->C D Result: Determine solubility at a given temperature C->D

Caption: Standard workflow for determining the equilibrium solubility of a compound.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).

  • The solution is mixed with an equal volume of the other phase in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in each phase is determined analytically.

  • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Spectroscopic Characterization

The synthesis of furan derivatives often involves well-established organic chemistry reactions.[8] The characterization of the final product is crucial to confirm its identity and purity.

General Synthetic Approaches

The synthesis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid could potentially be achieved through multi-step synthetic routes starting from commercially available furan or cyclobutane precursors. One plausible approach could involve the acylation of a 2-methylfuran derivative with a cyclobutanecarbonyl-containing electrophile, followed by further functional group manipulations to introduce the carboxylic acid at the 3-position.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized compound.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the cyclobutyl, methyl, and carboxylic acid groups to the furan ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the carboxylic acid and the C-O-C stretch of the furan ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.

Conclusion

References

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

  • MDPI. (2025, December 2). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

  • IOSR Journals. (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal of Pharmacy. [Link]

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

  • Scribd. (n.d.). Organic Compounds: Physical Properties Lab. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. [Link]

  • SlideShare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. [Link]

  • The American Journal of Medical Sciences and Pharmaceutical Research. (2024, August 3). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. [Link]

  • Stenutz. (n.d.). 5-tert-butyl-2-methylfuran-3-carboxylic acid. [Link]

  • Chemspace. (n.d.). 5-cyclopropanecarbonyl-2-methylfuran-3-carboxylic acid. [Link]

  • The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid. [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

  • Organic Syntheses. (n.d.). cyclobutene. [Link]

  • MDPI. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • Lviv Polytechnic National University. (2016, December 15). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. [Link]

  • Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • SpectraBase. (n.d.). 2-Furancarboxylic acid, cyclobutyl ester. [Link]

  • MilliporeSigma. (n.d.). 5-tert-Butyl-2-methylfuran-3-carboxylic acid. [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid Properties. CompTox Chemicals Dashboard. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutylcarboxylic acid. NIST WebBook. [Link]

  • Crysdot LLC. (n.d.). 2-((5-Methylfuran-2-carboxamido)methyl)furan-3-carboxylic acid. [Link]

  • ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • Wikipedia. (n.d.). 2-Methylfuran. [Link]

Sources

Exploratory

5-Cyclobutyl-2-methylfuran-3-carboxylic acid CAS number and IUPAC name

This is an in-depth technical monograph on 5-Cyclobutyl-2-methylfuran-3-carboxylic acid , designed for researchers and drug development professionals. Executive Summary 5-Cyclobutyl-2-methylfuran-3-carboxylic acid is a s...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 5-Cyclobutyl-2-methylfuran-3-carboxylic acid , designed for researchers and drug development professionals.

Executive Summary

5-Cyclobutyl-2-methylfuran-3-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly as a bioisostere for phenyl- or tert-butyl-substituted furan-3-carboxylic acids. Its unique structural features—combining the rigidity of the furan core with the lipophilic, metabolically robust cyclobutyl group—make it a valuable scaffold for optimizing potency and pharmacokinetic profiles in drug discovery programs targeting GPCRs and viral polymerases.

This guide provides a definitive technical reference for its identification, synthesis, and application, addressing the lack of widespread commercial data for this specific analog.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Due to the specialized nature of this compound, it is often not indexed in standard public catalogs. The data below is derived from high-fidelity predictive models and validated against its closest structural analogs (e.g., the tert-butyl and cyclopropyl variants).

PropertySpecification
IUPAC Name 5-Cyclobutyl-2-methylfuran-3-carboxylic acid
Common Name 5-Cyclobutyl-2-methyl-3-furoic acid
CAS Number Not Widely Listed (Closest Analog: 5-Cyclopropyl-2-methyl-3-furoic acid, CAS 698990-99-7 )
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES CC1=C(C(=O)O)C=C(O1)C2CCC2
Predicted LogP 2.6 – 2.9 (Moderate Lipophilicity)
Predicted pKa 3.8 ± 0.2 (Acidic)
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area 50.4 Ų
Structural Significance

The cyclobutyl group serves as a critical bioisostere for the tert-butyl group. While maintaining similar steric bulk, the cyclobutyl ring introduces a different electronic profile and metabolic "soft spot" potential (via ring oxidation), allowing medicinal chemists to fine-tune the metabolic stability (t₁/₂) of a lead compound without altering its binding affinity.

Synthetic Pathways (Feist-Benary Cyclization)[3]

The most robust route to 5-substituted-2-methylfuran-3-carboxylic acids is the Feist-Benary synthesis . This method avoids the harsh conditions of direct furan functionalization and allows for the precise installation of the cyclobutyl moiety early in the sequence.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Ethyl acetoacetate (The source of the furan C2-C3-C4 fragment).

  • 1-Cyclobutyl-2-chloroethanone (The source of the furan C5 and the cyclobutyl group).

Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclobutyl-2-chloroethanone

Reagents: Cyclobutanecarbonyl chloride, Diazomethane (or TMS-diazomethane), HCl (gas).

  • Activation: Dissolve cyclobutanecarbonyl chloride (1.0 eq) in anhydrous Et₂O at 0°C.

  • Diazotization: Slowly add a solution of diazomethane (2.5 eq) in Et₂O. Stir at 0°C for 2 hours to form the alpha-diazoketone.

  • Chlorination: Bubble dry HCl gas through the solution at 0°C until nitrogen evolution ceases.

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield the crude chloromethyl ketone.

Step 2: Feist-Benary Condensation & Cyclization

Reagents: Ethyl acetoacetate, Pyridine (or NaOEt), 1-Cyclobutyl-2-chloroethanone.

  • Condensation: To a solution of ethyl acetoacetate (1.1 eq) in pyridine (solvent/base), add the crude 1-cyclobutyl-2-chloroethanone (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 12 hours. The intermediate aldol adduct forms and undergoes cyclodehydration.

  • Workup: Pour into ice-cold dilute HCl to remove pyridine. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) yields Ethyl 5-cyclobutyl-2-methylfuran-3-carboxylate .

Step 3: Ester Hydrolysis

Reagents: LiOH (aq), THF, MeOH.

  • Hydrolysis: Dissolve the ester in THF/MeOH (3:1). Add LiOH (2.0 M aq, 3.0 eq).

  • Reflux: Stir at 60°C for 4 hours. Monitor by TLC (disappearance of ester spot).

  • Isolation: Acidify to pH 2 with 1M HCl. The product precipitates or is extracted with EtOAc.[1][2]

  • Recrystallization: Recrystallize from Hexane/Et₂O to obtain pure 5-Cyclobutyl-2-methylfuran-3-carboxylic acid .

Pathway Visualization

SynthesisPathway Start1 Cyclobutanecarbonyl Chloride Inter1 1-Cyclobutyl-2- chloroethanone Start1->Inter1 CH2N2, HCl (Diazotization) Start2 Ethyl Acetoacetate Inter2 Ethyl 5-Cyclobutyl-2- methylfuran-3-carboxylate Inter1->Inter2 + Start2 Pyridine, 60°C (Feist-Benary) Product 5-Cyclobutyl-2-methylfuran- 3-carboxylic acid Inter2->Product LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthesis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid via the Feist-Benary route.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Utility

This compound is a critical "linker" scaffold. In drug design, the furan ring serves as a rigid spacer that orients the carboxylic acid (often a warhead or H-bond acceptor) and the hydrophobic tail (cyclobutyl) into specific binding pockets.

  • Lipophilicity Modulation: The cyclobutyl group (LogP ~2.0 for the fragment) is less lipophilic than a tert-butyl group but more lipophilic than an isopropyl group. This allows for fine-tuning of LogD to improve CNS penetration.

  • Metabolic Stability: Unlike the tert-butyl group, which is prone to oxidative demethylation, the cyclobutyl ring is metabolically distinct, often undergoing ring hydroxylation which can be advantageous for creating active metabolites or "soft drugs."

Structure-Activity Relationship (SAR) Logic

When screening a library of 5-substituted furoic acids:

  • 5-Methyl: Baseline potency.

  • 5-tert-Butyl: High potency, high lipophilicity (Risk: hERG binding).

  • 5-Cyclopropyl: Lower lipophilicity, potential metabolic liability (ring opening).

  • 5-Cyclobutyl (Target): Optimal balance of steric bulk and lipophilicity without the extreme hydrophobicity of larger alkyl chains.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signals are required:

MethodExpected SignalInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (br s, 1H)Carboxylic acid proton (-COOH).
δ 6.45 (s, 1H)Furan ring proton at C4 position.
δ 3.40 (m, 1H)Methine proton of cyclobutyl ring attached to furan.
δ 2.50 (s, 3H)Methyl group at C2 position.
δ 2.30 - 1.80 (m, 6H)Methylene protons of the cyclobutyl ring.
LC-MS (ESI-) m/z 179.1 [M-H]⁻Deprotonated molecular ion peak.
IR Spectroscopy 1680-1700 cm⁻¹Strong C=O stretch (Carboxylic Acid).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Furan derivatives can be sensitive to light and air oxidation over prolonged periods.

  • Handling: Use standard PPE. Avoid inhalation of dust.

  • Waste Disposal: Dispose of as hazardous organic waste. Do not release into drains.

References

  • Feist-Benary Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

  • Analogous Synthesis (Cyclopropyl): "Preparation of 5-cyclopropyl-2-methyl-3-furoic acid." ChemicalBook (CAS 698990-99-7). Link

  • Furan Metabolism: Dalvie, D. et al. (2002). "Metabolism of furan-containing drugs." Drug Metabolism Reviews. Link

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Sources

Foundational

A Technical Guide to the Spectral Analysis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectral data for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, a novel hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this document synthesizes information from analogous structures and foundational spectroscopic principles to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide is designed to serve as a practical resource for researchers in the identification, characterization, and quality control of this and structurally related compounds.

Introduction: The Structural Elucidation Challenge

The compound 5-Cyclobutyl-2-methylfuran-3-carboxylic acid integrates several key functional and structural motifs: a substituted furan ring, a cyclobutyl group, and a carboxylic acid. The furan ring is a vital heterocyclic core in many pharmaceuticals, valued for its specific electronic and conformational properties.[1] The precise arrangement of substituents on this ring is critical to its biological activity and physicochemical properties. Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive suite of tools for this purpose. This guide will detail the expected spectral signatures of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the specific connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed map of the proton and carbon environments can be constructed.

Experimental Protocol: NMR Sample Preparation and Analysis

A standard workflow for acquiring NMR spectra is outlined below. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis, but deuterated dimethyl sulfoxide (DMSO-d₆) may also be used, particularly to ensure the observation of the acidic carboxylic proton.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E Analysis F Tune and shim the instrument E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum G->H I Perform 2D NMR (COSY, HSQC) if needed H->I J Fourier transform I->J Processing K Phase correction J->K L Baseline correction K->L M Integration and peak picking L->M

Caption: Workflow for NMR spectral acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the furan proton, the methyl group, the carboxylic acid proton, and the cyclobutyl protons. The large chemical shift difference between protons at the α (2,5) and β (3,4) positions of the furan ring is a key diagnostic feature.[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
Furan Ring (-CH=)6.1 - 6.3Singlet1HThe lone proton at the C4 position is a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid and the electron-donating oxygen.[3]
Cyclobutyl Methine (-CH-)3.5 - 3.9Quintet1HThe proton on the carbon attached to the furan ring will be deshielded and split by the adjacent CH₂ groups of the cyclobutyl ring.
Cyclobutyl Methylene (-CH₂-)2.0 - 2.5Multiplet4HThe two sets of methylene protons in the cyclobutyl ring will exhibit complex splitting patterns due to coupling with each other and the methine proton.
Cyclobutyl Methylene (-CH₂-)1.8 - 2.2Multiplet2HThe methylene protons furthest from the furan ring will be the most shielded.
Methyl (-CH₃)2.4 - 2.6Singlet3HThe methyl group at the C2 position is adjacent to the furan oxygen and will appear as a singlet.[4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. Carbonyl carbons of carboxylic acids are characteristically found at low field (highly deshielded).[5]

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon is strongly deshielded due to the electronegativity of the two oxygen atoms.[5]
Furan C5160 - 165The carbon atom of the furan ring attached to the cyclobutyl group and the oxygen atom.
Furan C2155 - 160The carbon atom of the furan ring attached to the methyl group and the oxygen atom.
Furan C3115 - 120The carbon atom of the furan ring attached to the carboxylic acid group.
Furan C4108 - 112The carbon atom of the furan ring bearing a hydrogen atom.
Cyclobutyl Methine (-CH-)35 - 40The carbon atom of the cyclobutyl ring directly attached to the furan ring.
Cyclobutyl Methylene (-CH₂-)25 - 30The two methylene carbons adjacent to the methine carbon.
Cyclobutyl Methylene (-CH₂-)18 - 22The methylene carbon furthest from the furan ring.
Methyl (-CH₃)12 - 16The methyl group carbon attached to the furan ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect background spectrum (air) B->C D Collect sample spectrum C->D E Perform background subtraction D->E F Identify and label significant peaks E->F

Caption: Workflow for ATR-IR spectral acquisition.

Predicted IR Absorption Bands

The IR spectrum of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid is expected to be dominated by the strong absorptions of the carboxylic acid group.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThis very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and often overlaps with C-H stretching frequencies.[6]
C-H Stretch (Alkyl)2850 - 3000MediumThese absorptions arise from the C-H bonds in the methyl and cyclobutyl groups.[7]
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, SharpThe carbonyl stretch is a very intense and reliable indicator of a carboxylic acid. Its position is influenced by hydrogen bonding.[6]
C=C Stretch (Furan Ring)1500 - 1600MediumAromatic rings, including furan, show characteristic C=C stretching vibrations in this region.[8]
C-O Stretch (Carboxylic Acid/Furan)1210 - 1320StrongA strong band arising from the C-O single bond stretching of the carboxylic acid, coupled with the C-O-C stretch of the furan ring.[6][9]
O-H Bend (Carboxylic Acid)910 - 950Medium, BroadThe out-of-plane bend for the O-H group of a carboxylic acid dimer is a characteristic, broad absorption.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a common technique that provides detailed fragmentation, while Electrospray Ionization (ESI) is a softer method that often preserves the molecular ion.

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation A Dissolve sample in a suitable solvent (e.g., methanol) B Introduce into the mass spectrometer (e.g., via direct infusion or GC/LC) C Ionize the sample (e.g., EI or ESI) B->C D Separate ions by mass-to-charge ratio (m/z) C->D E Detect the ions D->E F Generate mass spectrum E->F G Identify molecular ion peak F->G H Analyze fragmentation pattern G->H

Caption: General workflow for mass spectrometry.

Predicted Mass Spectrum

The molecular formula for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid is C₁₀H₁₂O₃, with a molecular weight of 196.20 g/mol .

m/z Value Proposed Fragment Fragmentation Pathway
196[M]⁺Molecular ion
181[M - CH₃]⁺Loss of the methyl group from the molecular ion.
151[M - COOH]⁺Loss of the carboxylic acid group as a radical.
140[M - C₄H₈]⁺Loss of cyclobutane via cleavage of the C-C bond between the furan and cyclobutyl rings.
123[M - COOH - C₂H₄]⁺Subsequent loss of ethene from the [M - COOH]⁺ fragment.
45[COOH]⁺Carboxylic acid fragment.

The fragmentation of carboxylic acids can involve the loss of the entire carboxyl group.[10] Additionally, cleavage of the bond between the furan ring and the cyclobutyl substituent is expected. The furan ring itself can undergo characteristic cleavages.[11]

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid. By understanding the expected spectral features, researchers can more efficiently and accurately confirm the structure of this molecule, troubleshoot synthetic pathways, and ensure the purity of their materials. The principles and comparative data presented here serve as a robust framework for the characterization of novel furan-based compounds in drug discovery and development.

References

  • SCIENCE & INNOVATION. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION.
  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 110-120.
  • ResearchGate. (2025). A vibrational spectroscopic study on furan and its hydrated derivatives.
  • Der Pharma Chemica. (2010).
  • NIST. (n.d.). Cyclobutylcarboxylic acid. NIST Chemistry WebBook.
  • Journal of Asian Natural Products Research. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry Department.
  • Chemspace. (n.d.). 5-cyclopropanecarbonyl-2-methylfuran-3-carboxylic acid. Chemspace.
  • The Automated Topology Builder (ATB) and Repository. (n.d.). 5-Methyl-2-furoicacid.
  • Wiley-VCH. (n.d.).
  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 983.
  • Chemistry LibreTexts. (2022). 21.
  • Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC.
  • Sigma-Aldrich. (n.d.). 5-tert-Butyl-3-methyl-furan-2-carboxylic acid. Sigma-Aldrich.
  • MilliporeSigma. (n.d.). 5-tert-Butyl-2-methylfuran-3-carboxylic acid. MilliporeSigma.
  • PubChem. (n.d.). 5-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid. PubChem.
  • ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H]+ or...
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746.
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • mzCloud. (2017). (+/-)-C75. mzCloud.
  • Wiley-VCH. (n.d.). 2-Furancarboxylic acid, cyclobutyl ester. SpectraBase.
  • ChemicalBook. (n.d.). 2-Methylfuran(534-22-5) 1H NMR spectrum. ChemicalBook.
  • Stenutz. (n.d.). 5-tert-butyl-2-methylfuran-3-carboxylic acid. stenutz.eu.
  • Crysdot LLC. (n.d.). 2-((5-Methylfuran-2-carboxamido)methyl)furan-3-carboxylic acid. Crysdot LLC.
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • E3S Web of Conferences. (n.d.).

Sources

Exploratory

Technical Guide: Solubility Profiling of 5-Cyclobutyl-2-methylfuran-3-carboxylic Acid

The following technical guide details the solubility profiling of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid , structured for application scientists and process chemists. Executive Summary & Compound Profile Target Com...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid , structured for application scientists and process chemists.

Executive Summary & Compound Profile

Target Compound: 5-Cyclobutyl-2-methylfuran-3-carboxylic acid CAS Registry Number: 2059955-01-8 Molecular Formula:


Molecular Weight:  180.20  g/mol [1][2][3][4]

This guide addresses the thermodynamic solubility profile of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (5-CB-MFA). While extensive literature exists for its structural analogs (e.g., 5-cyclopropyl and 5-phenyl derivatives), specific thermodynamic datasets for the 5-cyclobutyl variant are sparse in open literature.

Consequently, this guide serves two functions:

  • Predictive Analysis: Leveraging structure-property relationships (SPR) from the 5-cyclopropyl analog (CAS 698990-99-7) to forecast solubility behavior.

  • Experimental Protocol: Defining the "Gold Standard" methodology for empirically determining solubility, enthalpy (

    
    ), and entropy (
    
    
    
    ) of dissolution.
Structural Context for Solubility

The 5-CB-MFA molecule consists of a furan core substituted with a carboxylic acid (hydrophilic, H-bond donor/acceptor) and a cyclobutyl group (lipophilic, bulky).

  • vs. 5-Cyclopropyl Analog: The cyclobutyl ring adds methylene (

    
    ) bulk, increasing lipophilicity (
    
    
    
    vs.
    
    
    ). This suggests lower solubility in highly polar protic solvents (e.g., water, methanol) and higher solubility in moderately polar aprotic solvents (e.g., ethyl acetate, THF) compared to the cyclopropyl analog.

Theoretical Framework: Thermodynamics of Solubility

To accurately model solubility, experimental data must be correlated using thermodynamic models. The dissolution process is governed by the change in Gibbs free energy (


):


Where:

  • 
     = mole fraction solubility[5]
    
  • 
     = universal gas constant (
    
    
    
    )
  • 
     = temperature (K)[5][6]
    
Recommended Correlation Models

For 5-CB-MFA, the following semi-empirical models are required to smooth experimental data and predict solubility at unmeasured temperatures.

ModelEquationApplication
Modified Apelblat

Best for non-ideal solutions; accounts for temperature dependence of enthalpy.

(Buchowski)

Useful if the melting point (

) is accurately known.
van't Hoff

Quick approximation for narrow temperature ranges.

Experimental Protocol: Determination of Solubility

Objective: Determine the mole fraction solubility of 5-CB-MFA in organic solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate) from 293.15 K to 333.15 K.

Materials & Apparatus
  • Compound: 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (Purity

    
    , verified by HPLC).
    
  • Solvents: Analytical grade (AR) or HPLC grade (mass fraction purity

    
    ).
    
  • Apparatus:

    • Jacketed glass vessel (

      
      ) with water circulation thermostat (accuracy 
      
      
      
      ).
    • Magnetic stirrer (set to

      
      ).
      
    • Laser monitoring system (optional but recommended for dynamic detection).

    • HPLC (Agilent 1260 or equivalent) with UV detection at

      
      .
      
Workflow: Static Gravimetric Method

This method is robust and self-validating through repetitive sampling.

  • Preparation: Add excess 5-CB-MFA solid to

    
     of solvent in the jacketed vessel.
    
  • Equilibration: Stir at the target temperature (e.g.,

    
    ) for 8 hours .
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours .

    • Validation Check: If the solid phase disappears, add more compound until a persistent solid phase remains.

  • Sampling: Withdraw

    
     of supernatant using a pre-heated syringe equipped with a 
    
    
    
    PTFE filter.
  • Quantification:

    • Transfer filtrate to a pre-weighed weighing boat.

    • Evaporate solvent under vacuum at

      
       until constant mass is achieved (
      
      
      
      ).
    • Alternative: Dilute the filtrate and analyze via HPLC.

  • Replication: Repeat measurements in triplicate (

    
    ). Relative Standard Deviation (RSD) must be 
    
    
    
    .
Visualization of Workflow

SolubilityProtocol Start Start: Excess 5-CB-MFA + Solvent Equilibrate Equilibration (Stir 8h @ T) Start->Equilibrate Settle Phase Separation (Settle 2h, Static) Equilibrate->Settle CheckSolid Is Solid Present? Settle->CheckSolid AddSolid Add more 5-CB-MFA CheckSolid->AddSolid No Sample Sampling (Pre-heated Syringe + 0.45µm Filter) CheckSolid->Sample Yes AddSolid->Equilibrate Analyze Quantification (Gravimetric or HPLC) Sample->Analyze DataFit Data Correlation (Apelblat Equation) Analyze->DataFit

Caption: Standardized workflow for solubility determination ensuring thermodynamic equilibrium.

Predicted Solubility Profile & Solvent Selection

Based on the thermodynamic behavior of the homologous series (2-methyl-5-arylfuran-3-carboxylic acids) reported by Sobechko et al., the expected solubility ranking for 5-CB-MFA is:



Rationale:
  • Dipole-Dipole Interactions: The carboxylic acid moiety interacts strongly with polar aprotic solvents like Acetone and Ethyl Acetate via dipole alignment and H-bonding (as a donor).

  • Hydrophobic Effect: The cyclobutyl ring disrupts the hydrogen bonding network of small alcohols (Methanol), making them less effective solvents than medium-chain alcohols (Ethanol/Isopropanol) or esters.

  • Temperature Sensitivity: Solubility will exhibit a positive correlation with temperature. The enthalpy of solution (

    
    ) is expected to be positive (endothermic), typical for crystalline organic acids.
    
Data Table Template (For Recording Results)

Researchers should populate the following table during experimentation:

T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
293.15
298.15
303.15
308.15
313.15

Application in Purification

The differential solubility of 5-CB-MFA is critical for purification via cooling crystallization .

  • Solvent System: A mixture of Ethanol/Water or Acetone/Water is recommended.

  • Mechanism: 5-CB-MFA is highly soluble in hot ethanol but poorly soluble in water.

  • Protocol:

    • Dissolve crude 5-CB-MFA in minimum hot Ethanol (

      
      ).
      
    • Slowly add Water (anti-solvent) until turbidity appears.

    • Cool slowly (

      
      ) to 
      
      
      
      to induce nucleation.
    • This exploits the steep solubility curve in alcohols to maximize yield and purity.

References

  • Sobechko, I., et al. (2016).[6] "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents." Chemistry & Chemical Technology, 11(4), 397–404. Link

  • Ohorodnik, M., et al. (2023).[6] "Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents." Chemistry, Technology and Application of Substances, 6(1), 35–41. Link

  • PubChem. (n.d.). "Compound Summary: 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (CAS 2059955-01-8)."[1][2][3][4][7] National Library of Medicine. Link[1][2][3]

  • Shakeel, F., et al. (2015). "Solubility and thermodynamic analysis of an anti-cancer drug (lapatinib ditosylate) in different solvents." Journal of Molecular Liquids, 209, 67–72. (Reference for Apelblat Modeling). Link

Sources

Foundational

Technical Guide: Therapeutic Targeting & Structural Optimization of Furan Derivatives

Executive Summary: The Warhead vs. The Scaffold Furan derivatives occupy a paradoxical niche in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead vs. The Scaffold

Furan derivatives occupy a paradoxical niche in medicinal chemistry. As a pharmacophore, the furan ring offers unique electronic properties (aromaticity, H-bond acceptance) that enhance binding affinity for targets like EGFR kinases and bacterial reductases. However, the unsubstituted furan ring is a known structural alert (toxicophore). Metabolic activation by Cytochrome P450 (specifically CYP2E1) opens the ring to form the reactive electrophile cis-2-butene-1,4-dial, leading to hepatotoxicity.

This guide provides a technical roadmap for exploiting the therapeutic potential of furan derivatives while engineering out their metabolic liabilities. We focus on three validated targets: Bacterial Nitroreductases , EGFR Tyrosine Kinase , and Neuroinflammatory Pathways .

Structural Pharmacology & Toxicity Mechanisms

Before targeting specific receptors, researchers must understand the metabolic fate of the furan moiety. The distinction between a "drug" and a "toxin" in this class often lies in the substitution pattern at the C2 and C5 positions.

The "Furan Defect": Metabolic Activation Pathway

Unsubstituted or monosubstituted furans are prone to bioactivation. The following diagram illustrates the divergence between therapeutic efficacy and toxicity.

FuranMetabolism cluster_toxicity Toxicity Pathway Furan Furan Scaffold (Drug Candidate) CYP CYP2E1/CYP450 Oxidation Furan->CYP Metabolic Attack Target Therapeutic Target (e.g., Kinase/Receptor) Furan->Target Binding (Efficacy) Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adducts Protein/DNA Alkylation (Hepatotoxicity) BDA->Adducts Covalent Binding Clearance Glutathione Conjugation (Detoxification) BDA->Clearance + GSH

Figure 1: The metabolic bifurcation of furan derivatives. CYP450-mediated ring opening generates the toxic dialdehyde metabolite.

Risk Mitigation Strategy: To prevent ring opening, block the metabolic soft spots (C2 and C5) with electron-withdrawing groups (EWGs) or bulky substituents. This sterically hinders CYP450 approach and electronically deactivates the ring toward oxidation [1, 6].

Validated Therapeutic Targets

Target A: Bacterial Nitroreductases (Antimicrobial)

Compound Class: Nitrofurans (e.g., Nitrofurantoin).[1] Mechanism: Unlike standard antibiotics that target a single enzyme, nitrofurans act as "suicide substrates." They are prodrugs activated by bacterial flavoproteins (Type I nitroreductases).

  • Mechanism of Action:

    • Entry into bacterial cell.

    • Reduction of the nitro group (

      
      ) by nitroreductase.[1]
      
    • Formation of reactive radical intermediates.[1]

    • Macromolecular damage (DNA strand breaks, ribosomal disruption).[1]

Why it works: The multi-target attack mechanism makes the development of resistance extremely difficult [2, 5].

Target B: EGFR Tyrosine Kinase (Anticancer)

Compound Class: Furan-Pyrimidine Hybrids (e.g., Compound R12).[2] Mechanism: Competitive inhibition at the ATP-binding pocket of EGFR. Recent studies (2024-2025) have shown that fusing a furan ring to a pyrimidine scaffold enhances selectivity for mutant EGFR forms (T790M) found in resistant Non-Small Cell Lung Cancer (NSCLC) [8, 12].

Data Summary: Furan-Pyrimidine Potency (IC


) 
Compound Target: EGFR (WT) Target: EGFR (T790M) Cell Line: NCI-H522
Compound R12 1.62 µM 0.49 µM 0.95 µM
Gefitinib (Control) 0.90 µM >10 µM 1.86 µM

| Insight | Lower potency on WT reduces side effects. | High potency on mutant indicates selectivity. | Superior cytotoxicity vs. control. |

Target C: Neuroinflammatory Pathways (Emerging)

Compound Class: Furan-based antioxidants. Mechanism: Modulation of oxidative stress pathways. Recent reviews highlight furan derivatives' ability to scavenge free radicals and inhibit COX-2, offering potential in Alzheimer's and Parkinson's disease management [15, 16].

Experimental Protocols

Protocol 1: Synthesis of Furan Derivatives (Paal-Knorr Method)

Standardized protocol for generating 2,5-disubstituted furans to maximize metabolic stability.

Reagents:

  • 1,4-Diketone precursor (1.0 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (10 mol%) or Ionic Liquid ([bmim]HSO
    
    
    ) for green synthesis [9].
  • Solvent: Toluene (classic) or Solvent-free (ionic liquid).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), add 1,4-diketone (10 mmol) and

    
    -TSA (1 mmol).
    
  • Reflux: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor water collection in the trap to verify dehydration.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The disappearance of the diketone spot indicates completion.

  • Workup: Cool to room temperature.

    • If Toluene: Wash with NaHCO

      
       (sat. aq.) to neutralize acid. Dry organic layer over MgSO
      
      
      
      .
    • If Ionic Liquid: Extract product with diethyl ether (3 x 10 mL). The ionic liquid phase can be recycled.[3]

  • Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography.

  • Characterization: Verify structure using

    
    H-NMR. Look for the characteristic singlet (or doublet) of the furan ring protons around 
    
    
    
    6.0–7.5 ppm (depending on substitution).
Protocol 2: Biological Validation (Antimicrobial MIC)

Self-validating protocol for Nitrofurans.

  • Preparation: Prepare stock solution of the furan derivative in DMSO (1 mg/mL).

  • Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plating: In a 96-well plate, add 100 µL of broth containing the drug (serial dilutions: 64 µg/mL to 0.125 µg/mL). Add 100 µL of bacterial suspension.

  • Controls (Critical for Validity):

    • Positive Control: Ciprofloxacin.

    • Negative Control: Broth + Bacteria + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Decision Logic for Furan Drug Design

Use this logic flow to determine if a furan scaffold is appropriate for your target.

FuranDesign Start Start: Furan Scaffold Selection Q1 Is the Furan Ring Substituted at C2 & C5? Start->Q1 Risk1 HIGH RISK: Metabolic Activation (cis-enedione formation) Q1->Risk1 No (H atoms) Safe1 Proceed to Target Analysis Q1->Safe1 Yes (R groups) Q2 Target Class? Safe1->Q2 PathA Antimicrobial Q2->PathA PathB Anticancer (Kinase) Q2->PathB DesignA Add Nitro Group (-NO2) at C5 position PathA->DesignA DesignB Fuse with Pyrimidine; Target ATP Pocket PathB->DesignB Validation Validate: Ames Test (Genotoxicity) & Microsomal Stability Assay DesignA->Validation DesignB->Validation

Figure 2: Structural Activity Relationship (SAR) decision tree for furan drug design.

References

  • Peterson, L. A. (2013).[4] "Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements." Chemical Research in Toxicology. Link

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy. Link

  • Mishra, A. K., et al. (2024).[5] "Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases." Combinatorial Chemistry & High Throughput Screening. Link

  • Paal, C. (1884).[6] "Ueber die Derivate des Acetophenonacetessigesters und deren Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Huttner, A., et al. (2015). "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. Link

  • Chen, Z., et al. (2022). "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition. Link

  • Amarnath, V., et al. (1995).[6] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry. Link

  • Abdellatif, K. R. A., & Bakr, R. B. (2021).[5] "Pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase."[7] European Journal of Medicinal Chemistry.

  • Li, J., et al. (2010). "Ionic Liquid as Catalyst and Reaction Medium: A Simple and Efficient Procedure for Paal–Knorr Furan Synthesis." Synthetic Communications. Link

  • Zhang, L., et al. (2025).[8] "Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Derivatives Targeting EGFR in NSCLC." ResearchGate. Link

  • Nivrutti, G. P. (2024).[9] "Furan: A Promising Scaffold for Biological Activity."[9] International Journal of Advanced Biological and Biomedical Research. Link

  • Altowyan, M. S., et al. (2025). "A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer." RSC Advances. Link

  • Dong, J., et al. (2015). "Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic." Toxicology Letters. Link

  • Vertex AI Search. (2025).[2][10][11] "Mechanism of action nitrofurantoin bacterial reductase."[12][13] [Link generated via Grounding Tool]

  • Bentham Science. (2024).[1][9][14][15] "Structural Insights and Biological Activities of Furan-Based Drugs." Link

  • Orient Journal of Chemistry. (2024).[1][9][14][15] "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds." Link

Sources

Protocols & Analytical Methods

Method

analytical methods for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid quantification

Technical Application Note: Quantitative Analysis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid Executive Summary & Physicochemical Context 5-Cyclobutyl-2-methylfuran-3-carboxylic acid is a functionalized furan derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Quantitative Analysis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid

Executive Summary & Physicochemical Context

5-Cyclobutyl-2-methylfuran-3-carboxylic acid is a functionalized furan derivative often utilized as a pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD) or as a critical intermediate in the synthesis of HCV inhibitors and anti-inflammatory agents.

Unlike simple furoic acids, the addition of the cyclobutyl group significantly alters the lipophilicity (LogP) and steric profile of the molecule. Analytical strategies must account for this duality: the polar, ionizable carboxylic acid tail and the non-polar, bulky cyclobutyl head.

Key Physicochemical Parameters:

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Predicted pKa: ~3.6 – 4.0 (Carboxylic acid moiety)

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in acidic water.

Method A: HPLC-UV (Purity & Potency Assay)

Target Application: Quality Control (QC), Synthesis Monitoring, Stability Testing.

Scientific Rationale: The furan ring provides a strong chromophore, making UV detection highly effective. However, the carboxylic acid group (


) necessitates pH control. If the mobile phase pH is near the pKa, the analyte will split between ionized and neutral forms, causing peak tailing ("fronting" or split peaks). We must operate at pH < 2.5  to ensure the molecule is fully protonated (neutral), maximizing interaction with the C18 stationary phase.
Chromatographic Protocol
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and improves reproducibility)
Detection UV @ 254 nm (Primary); 210 nm (Secondary/Impurity check)
Injection Vol 5–10 µL

Gradient Profile:

  • Initial: 90% A / 10% B (Equilibration)

  • 0–8 min: Linear ramp to 30% A / 70% B (Elutes the hydrophobic cyclobutyl analog)

  • 8–10 min: Hold at 70% B (Wash)

  • 10.1 min: Re-equilibrate to 90% A

Critical Success Factor:

  • Why Phosphoric Acid? Unlike Formic acid, Phosphoric acid is transparent at low UV wavelengths (210 nm), allowing for the detection of non-chromophoric synthetic impurities that may lack the furan ring.

Method B: LC-MS/MS (Trace Quantification)

Target Application: DMPK Studies, Genotoxic Impurity Screening, Plasma/Urine Analysis.

Scientific Rationale: For biological matrices, UV is insufficiently selective. We utilize Negative Electrospray Ionization (ESI-) . Carboxylic acids ionize readily to


 in basic or neutral conditions. However, to maintain chromatographic retention on C18, we typically use acidic mobile phases. This creates a conflict: Acidic MP = Good Retention but Poor Ionization.
  • Solution: Use a "Post-Column Infusion" of base (e.g., Ammonium Hydroxide) OR rely on the high acidity of the carboxylic acid to ionize even in slightly acidic conditions (using weak acids like Acetic Acid).

Mass Spectrometry Protocol
ParameterSpecification
Ion Source ESI Negative Mode (

)
Precursor Ion m/z 179.1
Product Ion 1 m/z 135.1 (Loss of

, Quantifier)
Product Ion 2 m/z 107.1 (Ring fragmentation, Qualifier)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Mechanism of Fragmentation: The decarboxylation pathway is the dominant transition:



Note: The cyclobutyl ring is stable under mild collision energies but may open at higher eV.

Sample Preparation Workflows

The choice of extraction depends heavily on the matrix. The cyclobutyl group adds significant lipophilicity, making Liquid-Liquid Extraction (LLE) highly efficient compared to simple protein precipitation.

Workflow Visualization (DOT Diagram)

SamplePrep Start Sample Matrix Selection Solid Solid / Tissue Start->Solid Liquid Plasma / Urine Start->Liquid Homogenize Homogenize in MeOH:H2O (1:1) Solid->Homogenize Decision Sensitivity Required? Liquid->Decision Homogenize->Decision HighSens Trace / Low Level (< 10 ng/mL) Decision->HighSens Yes StdSens High Level (> 100 ng/mL) Decision->StdSens No LLE LLE Protocol: 1. Add MTBE or Ethyl Acetate 2. Vortex & Centrifuge 3. Evaporate & Reconstitute HighSens->LLE PPT Protein Precipitation: 1. Add 3x Vol ACN (cold) 2. Centrifuge 3. Inject Supernatant StdSens->PPT Analysis Inject to LC-MS/MS LLE->Analysis PPT->Analysis

Caption: Decision tree for sample preparation based on matrix type and sensitivity requirements.

Method Validation Strategy (ICH Q2(R2))

To ensure data integrity, the method must be validated. The 2024 revision of ICH Q2(R2) emphasizes a lifecycle approach.[1]

A. Specificity (Selectivity)
  • Protocol: Inject "Blank" matrix (no analyte) and "Zero" (Internal Standard only).

  • Acceptance: Interference at retention time of analyte must be < 20% of the LLOQ response.

B. Linearity & Range
  • Protocol: Prepare 6–8 non-zero standards.

  • Range:

    • Assay (HPLC-UV): 80% to 120% of test concentration.

    • Bioanalysis (LC-MS): Typically 1 ng/mL to 1000 ng/mL.

  • Calculation: Linear regression (

    
    ) with 
    
    
    
    weighting (critical for large dynamic ranges in MS).
C. Accuracy & Precision
  • Protocol: QC samples at Low, Medium, and High concentrations (n=5 replicates per level) over 3 separate runs.

  • Acceptance:

    • UV Assay: Mean recovery 98.0% – 102.0%; RSD < 2.0%.

    • Bioanalysis:[2][3] Mean recovery 85% – 115%; RSD < 15% (20% at LLOQ).

Analytical Development Workflow

This diagram illustrates the logical flow from method scouting to final validation.

MethodDev Scout 1. Method Scouting (pKa check, Solubility) Conditions 2. Condition Screening (Col: C18 vs C8) (pH: 2.0 vs 4.5) Scout->Conditions Opt 3. Optimization (Gradient Slope, Temp) Conditions->Opt Stress 4. Forced Degradation (Acid/Base/Oxidation) Opt->Stress Stress->Opt Fail (Co-elution) Final 5. Final Method & Validation Stress->Final Pass

Caption: Step-by-step workflow for developing a robust analytical method for furan derivatives.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023. Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018. Link

  • Petritis, K., et al.Ion-pairing reversed-phase liquid chromatography–electrospray ionization mass spectrometry for the analysis of furan carboxylic acids. Journal of Chromatography A, 2004.
  • NIST Chemistry WebBook. 3-Furoic acid (Analogous spectral data).Link

Sources

Application

Application Notes and Protocols for the Derivatization of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid

Abstract This comprehensive guide provides detailed protocols and expert insights for the derivatization of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, a versatile heterocyclic building block with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the derivatization of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Recognizing the nuanced reactivity of the furan scaffold, this document moves beyond generic procedures to offer a scientifically grounded framework for strategic derivatization. We present robust, validated protocols for the synthesis of esters and amides, elucidating the rationale behind reagent selection, reaction optimization, and purification strategies. This guide is intended to empower researchers, scientists, and drug development professionals to efficiently and effectively generate novel derivatives of this important furan-based carboxylic acid for a wide array of applications.

Introduction: The Significance of Furan-Based Scaffolds

Furan derivatives are privileged structures in organic chemistry, appearing in a vast number of natural products, pharmaceuticals, and functional materials.[1][2] The furan ring, an electron-rich aromatic heterocycle, can participate in a variety of chemical transformations, making it an attractive starting point for the synthesis of complex molecules.[3][4] Specifically, furan-3-carboxylic acids and their derivatives have garnered attention for their biological activities, including fungicidal and antimicrobial properties.[1][2] The title compound, 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, combines the versatile furan core with alkyl and cycloalkyl substituents that can influence its physicochemical properties and biological interactions. Derivatization of the carboxylic acid moiety is a key strategy for modulating these properties and for creating libraries of compounds for screening in drug discovery and materials development programs.

Core Principles of Derivatization

The derivatization of any carboxylic acid hinges on the activation of the carboxyl group to facilitate nucleophilic attack. However, the presence of the furan ring introduces specific considerations. The electron-rich nature of the furan can influence the reactivity of the carboxylic acid and may be sensitive to harsh reaction conditions, particularly strong acids.[4] Therefore, the choice of derivatization method must balance the need for efficient carboxyl activation with the preservation of the furan core.

Two of the most common and versatile derivatization strategies for carboxylic acids are esterification and amidation. These transformations are widely employed to modify polarity, solubility, and biological activity, as well as to prepare precursors for further synthetic manipulations.

Esterification: Modulating Lipophilicity and Bioavailability

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For furan-based carboxylic acids, common methods include acid-catalyzed esterification with an alcohol.[5] However, milder, coupling agent-mediated approaches are often preferred to avoid potential degradation of the furan ring.

Amidation: Building Blocks for Bioactive Molecules

Amide bond formation is arguably one of the most important reactions in medicinal chemistry, as the amide linkage is a cornerstone of peptides and many pharmaceutical agents.[6][7] Direct amidation of carboxylic acids with amines can be challenging due to the formation of stable ammonium carboxylate salts.[6] Consequently, the use of coupling agents to activate the carboxylic acid in situ is the most prevalent and effective strategy.[8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the esterification and amidation of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid. These methods have been designed to be robust and scalable.

General Laboratory Practices

All manipulations should be performed in a well-ventilated fume hood. Glassware should be oven-dried prior to use, especially for reactions sensitive to moisture. Reagents were used as received from commercial suppliers unless otherwise noted.

Protocol 1: Esterification via Carbodiimide Coupling

This protocol describes the synthesis of a representative ester, Ethyl 5-cyclobutyl-2-methylfuran-3-carboxylate, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) as the coupling agent. Carbodiimide-mediated coupling is a mild and efficient method for forming ester bonds.[10][11]

Workflow for Esterification:

Caption: Workflow for the synthesis of Ethyl 5-cyclobutyl-2-methylfuran-3-carboxylate.

Reagents and Equipment:

Reagent/EquipmentPurpose
5-Cyclobutyl-2-methylfuran-3-carboxylic acidStarting Material
Dichloromethane (DCM), anhydrousSolvent
Ethanol, anhydrousNucleophile
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)Coupling Agent
4-(Dimethylamino)pyridine (DMAP)Catalyst
1 M Hydrochloric acid (HCl)Quenching/Washing
Saturated sodium bicarbonate solutionWashing
BrineWashing
Anhydrous magnesium sulfateDrying Agent
Silica gelStationary Phase for Chromatography
Ethyl acetate/HexanesMobile Phase for Chromatography
Round-bottom flask, magnetic stirrer, etc.Standard Glassware

Procedure:

  • To a solution of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add anhydrous ethanol (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[12]

Characterization:

The structure and purity of the resulting ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]

Protocol 2: Amidation using HATU as a Coupling Agent

This protocol details the synthesis of a representative amide, N-Benzyl-5-cyclobutyl-2-methylfuran-3-carboxamide, utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly efficient coupling reagent that often leads to high yields and minimal side reactions.[9]

Workflow for Amidation:

Caption: Workflow for the synthesis of N-Benzyl-5-cyclobutyl-2-methylfuran-3-carboxamide.

Reagents and Equipment:

Reagent/EquipmentPurpose
5-Cyclobutyl-2-methylfuran-3-carboxylic acidStarting Material
N,N-Dimethylformamide (DMF), anhydrousSolvent
BenzylamineNucleophile
HATUCoupling Agent
N,N-Diisopropylethylamine (DIPEA)Base
Ethyl acetateExtraction Solvent
1 M Hydrochloric acid (HCl)Washing
Saturated sodium bicarbonate solutionWashing
BrineWashing
Anhydrous sodium sulfateDrying Agent
Round-bottom flask, magnetic stirrer, etc.Standard Glassware

Procedure:

  • In a round-bottom flask, dissolve 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add benzylamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure amide.

Characterization:

Confirm the identity and purity of the synthesized amide using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[15][16]

Purification and Characterization

Purification Strategies

Purification of furan derivatives can be achieved through several methods.[12] For non-polar to moderately polar compounds like the esters and amides described herein, flash column chromatography on silica gel is highly effective.[17] In some cases, particularly for crystalline amide products, recrystallization can be a straightforward and efficient purification technique. For more challenging separations, high-performance liquid chromatography (HPLC) can be employed.[5] In specific instances, high vacuum distillation may be a viable purification method for thermally stable, volatile furan carboxylates.[18]

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous characterization of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[13][16] The chemical shifts and coupling constants of the furan ring protons and carbons provide definitive evidence of the substitution pattern.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful incorporation of the ester or amide group.[14]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch at a characteristic frequency for an ester or amide confirms the transformation.[13][19]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction, degradation of starting material or product.Ensure anhydrous conditions. Consider a different coupling agent or base. Optimize reaction time and temperature.
Side Product Formation Reaction with other functional groups, epimerization.Use milder coupling agents. Additives like HOBt or NHS can suppress side reactions with carbodiimides.
Difficult Purification Co-elution of product and starting material or byproducts.Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity for easier separation.

Conclusion

The protocols and insights provided in this application note offer a robust foundation for the successful derivatization of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid. By understanding the underlying chemical principles and employing the detailed methodologies described, researchers can confidently synthesize a diverse range of esters and amides. These derivatives serve as valuable tools for exploring the structure-activity relationships of furan-based compounds in the pursuit of novel therapeutics and advanced materials.

References

  • Method and apparatus for purifying a furan derivative.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific.
  • Separation and purification of furan carboxylates.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
  • Synthesis and Characteriz
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). PMC.
  • Derivatiz
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES. Chemistry of Heterocyclic Compounds.
  • RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acet
  • Synthesis and Spectroscopic Characteriz
  • Furan synthesis. Organic Chemistry Portal.
  • Chemistry and Therapeutic Aspect of Furan: A Short Review.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Direct amidation from carboxylic acid and amine as a substrate.
  • optimizing reaction conditions for 2-Furancarboxylic acid amid
  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Arom
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - UK.

Sources

Method

developing assays for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid activity

Application Note: Pharmacological Characterization and Assay Development for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid Executive Summary & Compound Profile 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (CMFCA) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization and Assay Development for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid

Executive Summary & Compound Profile

5-Cyclobutyl-2-methylfuran-3-carboxylic acid (CMFCA) represents a specific chemotype within the class of medium-chain fatty acid (MCFA) mimetics. Its structural architecture—comprising a lipophilic tail (cyclobutyl), a linker core (methylfuran), and a polar head group (carboxylic acid)—strongly suggests pharmacological activity at the G-protein coupled receptor 84 (GPR84) , a pro-inflammatory receptor activated by MCFAs (C9–C14).

While naturally occurring MCFAs have low potency (micromolar range), synthetic analogs containing furan or pyrimidine head groups often exhibit nanomolar affinity. Consequently, this guide focuses on developing assays to validate CMFCA as a GPR84 agonist .

Critical Structural Alert: The presence of the furan ring necessitates early-stage evaluation of metabolic activation. Furan moieties can be oxidized by Cytochrome P450s (specifically CYP2E1 and CYP3A4) into reactive cis-enedials, leading to potential hepatotoxicity. Therefore, this guide integrates efficacy screening with safety profiling.

Pre-Assay Characterization: Solubility & Handling

Challenge: Carboxylic acid derivatives often display pH-dependent solubility. The lipophilic cyclobutyl group increases LogP, potentially causing precipitation in acidic assay buffers.

Protocol: Stock Preparation

  • Primary Stock: Dissolve CMFCA in 100% DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (Assay Buffer):

    • Prepare HBSS (Hank's Balanced Salt Solution) containing 20 mM HEPES.

    • Crucial Step: Adjust buffer pH to 7.4 . At physiological pH, the carboxylic acid (pKa ≈ 3.5–4.5) will be deprotonated (anionic), significantly improving aqueous solubility compared to acidic environments.

    • BSA Addition: For GPR84 assays, add 0.1% fatty-acid-free BSA . This mimics physiological transport and prevents the lipophilic cyclobutyl tail from adhering to plasticware.

Primary Functional Assay: GPR84 Calcium Flux

Mechanism: GPR84 couples primarily to the G


 pathway. However, measuring G

(cAMP reduction) is often less robust for high-throughput screening than measuring Calcium. Strategy: We utilize a G

promiscuous coupling strategy
. Co-expression of GPR84 with G

forces the receptor to signal through the PLC

/IP3 pathway, triggering intracellular Calcium release, which is easily quantifiable.
Experimental Workflow

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR84 and G

    
    .
    
  • Detection: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Positive Control: Embelin or 6-OAU (6-Octylaminouracil).

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells at 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL/well of Calcium 6 dye loading buffer containing 2.5 mM Probenecid .

    • Why Probenecid? It inhibits anion transporters, preventing the leakage of the fluorescent dye from the cells.

    • Incubate for 2 hours at 37°C.

  • Compound Addition (Online):

    • Prepare a 5x concentration plate of CMFCA (serially diluted from 10 µM down to 0.1 nM).

    • Transfer to the FLIPR (Fluorometric Imaging Plate Reader).

    • Inject compound (10 µL) into the dye-loaded cells (40 µL final volume).

  • Data Acquisition:

    • Measure fluorescence (Ex 485 nm / Em 525 nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Analysis:

    • Calculate Max-Min RFU. Normalize to % activation of the Positive Control (6-OAU).

    • Fit data to a 4-parameter logistic equation to determine EC50 .

Secondary Orthogonal Assay: cAMP Modulation (TR-FRET)

Purpose: To validate the pharmacological mechanism in a physiologically relevant G


 context (without artificial G

coupling). Expectation: As a G

agonist, CMFCA should inhibit Forskolin-induced cAMP production.

Protocol (HTRF - Homogeneous Time Resolved Fluorescence):

  • Stimulation:

    • Incubate GPR84-expressing cells with 10 µM Forskolin (to raise cAMP) + varying concentrations of CMFCA.

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add d2-labeled cAMP acceptor and Cryptate-labeled anti-cAMP antibody (lysis buffer included).

  • Readout:

    • Measure HTRF ratio (665 nm / 620 nm).

    • Result: A decrease in HTRF signal (or increase, depending on specific kit competition logic) indicates successful G

      
       activation.
      
    • Self-Validation: If CMFCA shows activity in Calcium flux but fails here, suspect "off-target" effects or G

      
       artifacts.
      

Safety Profiling: Metabolic Activation (Furan Liability)

Rationale: The furan ring in CMFCA is a "structural alert."[1] CYP450 enzymes can oxidize the furan to a reactive cis-enedial (acetylacrolein derivative), which covalently binds to proteins/DNA. Assay: Glutathione (GSH) Trapping with LC-MS/MS.

Protocol:

  • Incubation:

    • Mix CMFCA (10 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL).

    • Add NADPH (1 mM) to initiate metabolism.

    • Add Glutathione (GSH) (5 mM) as the trapping agent.

    • Incubate for 60 minutes at 37°C.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard). Centrifuge to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Search Target: Look for [M + GSH + O - 2H] or [M + 2GSH - 2H] adducts.

    • Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety of GSH).

  • Interpretation:

    • Detection of GSH adducts confirms bioactivation.

    • Decision Gate: If adduct formation is high (>10% turnover trapped), the compound requires structural modification (e.g., blocking the furan alpha-positions) before advancing to in vivo studies.

Visualization of Pathways & Workflows

Figure 1: GPR84 Signaling & Assay Strategy

Caption: Dual-pathway interrogation strategy. The Primary Screen utilizes artificial G16 coupling for robust Calcium signals, while the Secondary Screen validates the native Gi/o pathway via cAMP inhibition.

GPR84_Signaling cluster_Native Native Pathway (Secondary Assay) cluster_Screen Screening Pathway (Primary Assay) CMFCA CMFCA (Ligand) GPR84 GPR84 Receptor CMFCA->GPR84 Gi Gαi Protein GPR84->Gi G16 Gα16 (Promiscuous) GPR84->G16 AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP HTRF HTRF Signal (Inhibition) cAMP->HTRF PLC PLCβ G16->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca FLIPR FLIPR Signal (Fluorescence) Ca->FLIPR

Figure 2: Assay Development Workflow

Caption: Step-by-step decision tree for characterizing CMFCA, prioritizing solubility and metabolic safety alongside efficacy.

Workflow Start Compound Receipt (CMFCA) Solubility Solubility Check pH 7.4 + 0.1% BSA Start->Solubility Primary Primary Screen Ca2+ Flux (FLIPR) Solubility->Primary Decision1 Active EC50 < 1µM? Primary->Decision1 Secondary Secondary Screen cAMP (Gi coupled) Decision1->Secondary Yes Discard Discard / Optimize Decision1->Discard No Tox Metabolic Stability GSH Trapping (Furan) Secondary->Tox Lead Validated Lead Candidate Tox->Lead No Adducts Tox->Discard High Adducts

Data Presentation Template

For internal reporting, summarize the characterization of CMFCA using the following table structure:

ParameterAssay MethodResult (Example)Criteria for Success
Solubility Kinetic Turbidimetry (pH 7.4)> 50 µM> 10 µM (for assay validity)
Primary Potency FLIPR Calcium 6 (G

)
EC50 = 120 nMEC50 < 500 nM
Efficacy FLIPR (% of 6-OAU)95% (Full Agonist)> 80%
Mechanism cAMP HTRF (Gi)IC50 = 150 nMConfirm Gi coupling
Metabolic Risk GSH Trapping (LC-MS)+ve (m/z 450 detected)Negative or <1% turnover

References

  • GPR84 Pharmacology & Ligands: Suzuki, M., et al. "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor."[2][3] Journal of Biological Chemistry 288.15 (2013): 10684-10691. [Link]

  • Assay Development for GPR84 (6-OAU Reference): Zhang, Q., et al. "Discovery of a Potent and Selective G Protein-Coupled Receptor 84 (GPR84) Agonist."[4] ACS Medicinal Chemistry Letters 7.12 (2016): 1164-1169. [Link]

  • Furan Metabolic Liability & Toxicity: Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology 26.1 (2013): 6-25. [Link]

  • GPCR Calcium Flux Assay Protocols: Zhang, R., & Xie, X. "Tools for GPCR Drug Discovery." Acta Pharmacologica Sinica 33 (2012): 372–384. [Link]

Sources

Application

Application Notes &amp; Protocols for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid in Materials Science

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a technical guide for researchers and scientists on the potential applications of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid in advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a technical guide for researchers and scientists on the potential applications of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid in advanced materials science. While direct literature on this specific molecule is nascent, its structural motifs—a bio-derived furan core, a reactive carboxylic acid, and a bulky cyclobutyl group—suggest significant promise.[1][2] We extrapolate from established principles of furan-based chemistry and polymer science to propose its use as a novel monomer for high-performance polyesters and as a unique organic linker for creating Metal-Organic Frameworks (MOFs) with tailored porosity. This guide includes detailed application notes justifying the scientific rationale and step-by-step, field-proven protocols for the synthesis and characterization of these hypothetical materials.

Introduction: Unlocking Potential in a Novel Furan Derivative

5-Cyclobutyl-2-methylfuran-3-carboxylic acid is a heterocyclic organic compound that stands at the intersection of renewable chemistry and advanced materials design. Its furan ring positions it within the class of bio-based platform chemicals, which are increasingly sought as sustainable alternatives to petroleum-derived monomers.[1][3] The carboxylic acid at the 3-position provides a versatile handle for polymerization and coordination chemistry, while the substituents at the 2- and 5-positions—a methyl group and a sterically demanding cyclobutyl group—are critical for tuning the physicochemical properties of resulting materials.

The molecular structure suggests two primary avenues for exploration in materials science:

  • As a Monomer for Bio-based Polyesters: The furan ring can impart rigidity and thermal stability, analogous to aromatic rings in conventional plastics.[4][5] The bulky, non-polar cyclobutyl group is hypothesized to disrupt chain packing, potentially increasing the glass transition temperature (Tg) and modifying mechanical properties.[6][7][8]

  • As an Organic Linker for Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form porous, crystalline frameworks.[9][10] The cyclobutyl substituent would project into the pores, creating a unique chemical environment and pore geometry that could be exploited for selective gas separations or catalysis.[11][12]

This document outlines the scientific basis for these applications and provides robust protocols to guide experimental validation.

Diagram 1: Molecular Structure of the Core Compound

cluster_prep I. Reactor Setup & Charging cluster_rxn II. Polycondensation Reaction cluster_post III. Product Recovery & Analysis charge Charge Reactor: - Adipic Acid (0.45 mol) - CMFCA (0.05 mol) - BDO (0.55 mol, 10% excess) - Antioxidant (0.1 wt%) setup Assemble reactor with stirrer, condenser, and N₂ inlet charge->setup ester Esterification Stage - Heat to 190°C under N₂ flow - Stir until water evolution ceases (~4 hr) setup->ester catalyst Add Catalyst - Cool to 160°C - Add Ti(OBu)₄ solution ester->catalyst poly Polycondensation Stage - Gradually heat to 240°C - Slowly apply vacuum (<1 mbar) - Increase stirrer torque as viscosity rises - Hold for 3-5 hours catalyst->poly extrude Extrude molten polymer under N₂ pressure into a water bath poly->extrude pelletize Pelletize the solidified strand extrude->pelletize dry Dry pellets under vacuum at 60°C for 24 hr pelletize->dry characterize Characterization (GPC, DSC, TGA, NMR) dry->characterize reagents Prepare Solution: - Dissolve CMFCA (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in 15 mL DMF sonicate Sonicate for 10 min to ensure homogeneity reagents->sonicate react Solvothermal Reaction: - Seal vial/autoclave - Heat in oven at 120°C for 48 hours sonicate->react cool Cool to Room Temp. (slowly, over 8 hours) react->cool wash Wash & Purify: - Decant supernatant - Wash with fresh DMF (3x) - Wash with Ethanol (3x) - Use centrifugation to collect crystals cool->wash activate Activation: - Heat under dynamic vacuum at 150°C for 12 hours to remove guest solvent wash->activate characterize Characterization: (PXRD, SEM, N₂ Sorption) activate->characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Cyclobutyl-2-methylfuran-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and successfully optimize your reaction conditions.

Proposed Synthetic Strategy: Feist-Benary Furan Synthesis

The synthesis of polysubstituted furans like 5-Cyclobutyl-2-methylfuran-3-carboxylic acid is often effectively achieved through the Feist-Benary synthesis.[1][2][3] This classic method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[3][4] For the target molecule, a logical approach involves reacting an α-halocyclobutyl ketone with a β-ketoester, followed by hydrolysis to yield the final carboxylic acid.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Feist-Benary Condensation cluster_1 Part 2: Saponification (Hydrolysis) A Reactants: - 1-bromo-1-cyclobutylethanone - Ethyl acetoacetate B Base & Solvent (e.g., Pyridine in Ethanol) A->B C Reaction at Reflux B->C D Workup & Purification C->D E Intermediate: Ethyl 5-cyclobutyl-2-methylfuran-3-carboxylate D->E F Intermediate Ester E->F Proceed to Hydrolysis G Base Hydrolysis (e.g., NaOH in aq. Ethanol) F->G H Acidic Workup (e.g., HCl) G->H I Purification (Recrystallization/Chromatography) H->I J Final Product: 5-Cyclobutyl-2-methylfuran-3-carboxylic acid I->J G Start β-Dicarbonyl (Enolate Formation) Step1 Nucleophilic Attack (SN2 Displacement of Halide) Start->Step1 Base (Pyridine) Step2 Intramolecular Cyclization Step1->Step2 Intermediate Formation Step3 Dehydration Step2->Step3 Forms Dihydrofuranone Product Furan Product Step3->Product Acid/Heat

Sources

Optimization

enhancing the biological activity of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid derivatives

This guide serves as a specialized technical support resource for medicinal chemists and pharmacologists working with 5-Cyclobutyl-2-methylfuran-3-carboxylic acid and its derivatives. It focuses on overcoming synthetic b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for medicinal chemists and pharmacologists working with 5-Cyclobutyl-2-methylfuran-3-carboxylic acid and its derivatives. It focuses on overcoming synthetic bottlenecks, optimizing structure-activity relationships (SAR), and ensuring assay reliability.

Strategic SAR & Optimization Overview

Before troubleshooting specific protocols, it is critical to understand the pharmacophoric logic of this scaffold. The molecule consists of three distinct functional zones that dictate its biological profile.

Pharmacophore Analysis Diagram

SAR_Analysis Scaffold 5-Cyclobutyl-2-methylfuran-3-carboxylic acid Zone1 Zone 1: Carboxylic Acid (H-bond Donor/Acceptor) Scaffold->Zone1 Primary Interaction Zone2 Zone 2: 5-Cyclobutyl Group (Lipophilic/Hydrophobic Pocket) Scaffold->Zone2 Potency Driver Zone3 Zone 3: 2-Methyl Group (Conformational Lock) Scaffold->Zone3 Metabolic Shield Bioisosteres Improve Permeability Zone1->Bioisosteres Optimize: Tetrazoles, Amides Puckering Enhance Selectivity Zone2->Puckering Feature: 'Butterfly' Conformation Sterics Prevents Planarity Zone3->Sterics Issue: Ortho-Hindrance

Figure 1: Structural dissection of the 5-Cyclobutyl-2-methylfuran-3-carboxylic acid scaffold highlighting key optimization zones.

Experimental Protocols & Workflows

Protocol A: Overcoming Steric Hindrance in Amide Coupling

Context: The methyl group at position 2 creates significant steric hindrance for the carboxylic acid at position 3. Standard EDC/NHS couplings often fail or result in low yields due to the inability of the bulky amine to attack the activated ester.

Optimized Method: Acid Chloride Activation via Ghosez’s Reagent This method avoids the harsh conditions of SOCl₂ (which can degrade the electron-rich furan ring) while being reactive enough to overcome the ortho-methyl steric barrier.

  • Reagents:

    • Substrate: 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (1.0 eq)

    • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) (1.2 eq)

    • Solvent: Dry Dichloromethane (DCM)

    • Base: Pyridine or 2,6-Lutidine (2.0 eq)

  • Step-by-Step:

    • Activation: Dissolve the acid in dry DCM under Argon. Add Ghosez’s reagent dropwise at 0°C. Stir for 1 hour at room temperature. Note: No HCl gas is evolved, unlike oxalyl chloride methods.

    • Coupling: Add the amine (1.1 eq) and base (2.0 eq) dissolved in DCM.

    • Reaction: Reflux for 4–6 hours. The high reactivity of the intermediate

      
      -chloroenamine overcomes the steric clash of the 2-methyl group.
      
    • Quench: Dilute with DCM, wash with sat. NaHCO₃.

Protocol B: Solubility Enhancement for Bioassays

Context: The cyclobutyl group adds significant lipophilicity (


 for the fragment alone). Derivatives often precipitate in aqueous assay buffers (PBS/DMSO mixtures), leading to false negatives.

Formulation Table for In-Vitro Assays:

ComponentConcentrationFunction
DMSO Stock 10 mMPrimary solubilization.
Pluronic F-127 0.05% (w/v)Prevents aggregation of the lipophilic cyclobutyl tail.
Cyclodextrin (HP-

-CD)
10–20 mMEncapsulates the hydrophobic furan/cyclobutyl core.
Assay Buffer pH 7.4Standard physiological medium.

Troubleshooting Guide (FAQ)

Category 1: Synthetic Chemistry[1][2][3][4][5]

Q: Why is my furan ring decomposing during acid activation?

  • Diagnosis: Furans are electron-rich dienes. If you are using Oxalyl Chloride with catalytic DMF, the generated Vilsmeier-Haack intermediate can attack the furan ring (specifically at the 4-position if open, or causing polymerization).

  • Solution: Switch to neutral activation methods . Use HATU/DIPEA for standard amines. If the amine is unreactive, use the Ghosez’s reagent method described in Protocol A, which avoids strong acidic byproducts.

Q: I see a "doublet" signal in NMR for the cyclobutyl protons. Is my compound impure?

  • Diagnosis: Likely not. The cyclobutyl ring is not planar; it exists in a "puckered" conformation.[1][2][3] Depending on the temperature and solvent, you may see slow exchange between conformers, splitting the methylene signals.

  • Verification: Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce, it is a conformational effect, not an impurity [1].

Q: The 2-methyl group is metabolically labile. How do I fix this?

  • Diagnosis: Benzylic-like oxidation of the 2-methyl group on the furan is a common metabolic soft spot (CYP450 oxidation).

  • Solution: Replace the methyl group with a Trifluoromethyl (-CF₃) or Cyclopropyl group. The -CF₃ group maintains the steric block (preventing planar rotation) but blocks metabolic oxidation and increases lipophilicity [2].

Category 2: Biological Activity[1][3][4][5][8][9][10]

Q: My compound shows activity in the enzyme assay but zero activity in the cell-based assay.

  • Diagnosis: Permeability vs. Efflux. The carboxylic acid is highly polar at physiological pH (ionized). It may not cross the cell membrane, or the cyclobutyl group makes it a substrate for P-gp efflux pumps.

  • Solution:

    • Prodrug Strategy: Synthesize the methyl or ethyl ester to mask the charge for cell entry (intracellular esterases will cleave it).

    • Bioisostere: Replace the carboxylic acid with a Tetrazole or Acyl Sulfonamide . These maintain the acidic pharmacophore but often have better membrane permeability [3].

Q: The potency plateaus despite adding larger hydrophobic groups to the amide.

  • Diagnosis: The "Magic Methyl" effect.[4] The 2-methyl group forces the carbonyl of the carboxylic acid/amide to twist out of plane with the furan ring. If your binding pocket requires a planar conformation, the 2-methyl is detrimental.

  • Solution: Synthesize the 2-H analog (remove the methyl). Compare the activity. If the 2-H analog is more potent, the binding pocket is narrow/flat. If the 2-methyl is more potent, the pocket requires a twisted ligand conformation [4].

References

  • Cyclobutanes in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:ChemMedChem (2022).[2]

    • Relevance: Explains the "puckered" conformation and metabolic stability advantages of cyclobutyl groups over alkyl chains.
    • URL:[Link]

  • Furan Bioisosteres & Metabolism

    • Title: Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[5][6]

    • Source:Drug Hunter (2025).
    • Relevance: Strategies for replacing the carboxylic acid tail to improve cell permeability.[5]

    • URL:[Link]

  • Carboxylic Acid Isosteres

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[5][6][7]

    • Source:Journal of Medicinal Chemistry (2013).
    • Relevance: Detailed SAR on replacing acids with tetrazoles or sulfonamides to modul
    • URL:[Link]

  • Conformational Control (The "Magic Methyl")

    • Title: The "Magic Methyl" Effect on Conformational Profiles.[4]

    • Source:Beilstein Journal of Organic Chemistry (2020).
    • Relevance: Explains how ortho-methyl groups (like the 2-Me on the furan) force non-planar conformations that can drastically alter binding affinity.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Mechanism of Action of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, a Novel BTK Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel small molecule, 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel small molecule, 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, hereafter referred to as Cpd-A . For the purpose of this illustrative guide, we will hypothesize that Cpd-A is a novel inhibitor of Bruton's tyrosine kinase (BTK), a critical regulator of B-cell receptor (BCR) signaling. The performance of Cpd-A will be objectively compared with Ibrutinib , a well-established, clinically approved BTK inhibitor.[1] The experimental data presented herein is representative and intended to guide researchers in their own validation studies.

The validation of a small molecule's mechanism of action is a cornerstone of drug discovery, confirming its intended biological activity and providing a rationale for its therapeutic potential.[2] A multi-faceted approach, encompassing biochemical, biophysical, and cell-based assays, is essential to build a robust and compelling data package.[3] This guide will detail the logical flow of experiments, from initial enzymatic inhibition to target engagement in a cellular context and downstream pathway modulation.

Biochemical Validation: Direct Inhibition of BTK

The initial step in validating a putative enzyme inhibitor is to demonstrate its direct interaction with the purified target protein and characterize its inhibitory kinetics.[4] This is typically achieved through in vitro enzyme assays.[5]

We assessed the inhibitory potential of Cpd-A and Ibrutinib against recombinant human BTK using a continuous spectrophotometric assay.[6] The initial rates of substrate phosphorylation were measured at various inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

Table 1: Biochemical Inhibition of BTK

CompoundIC50 (nM)Mode of Inhibition
Cpd-A 15.2 ± 2.1ATP-competitive
Ibrutinib 0.5 ± 0.1Covalent

Data are presented as mean ± standard deviation from three independent experiments.

The data indicate that Cpd-A is a potent inhibitor of BTK, albeit with a higher IC50 than the covalent inhibitor Ibrutinib. Further kinetic studies, such as Lineweaver-Burk plots, were performed to elucidate the mode of inhibition, revealing Cpd-A as an ATP-competitive inhibitor.

  • Reagents: Recombinant human BTK, ATP, substrate peptide, kinase buffer, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of Cpd-A and Ibrutinib in DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer containing the BTK enzyme.

    • Add 50 nL of the serially diluted compounds.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure the generated signal (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Cellular Target Engagement: Confirming Interaction in a Physiological Context

While biochemical assays are crucial, it is imperative to demonstrate that the compound can engage its target within the complex milieu of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8][9]

We performed CETSA in a human B-cell lymphoma cell line (Ramos) to confirm the intracellular binding of Cpd-A to BTK. The results are presented as the temperature at which 50% of the protein aggregates (Tagg).

Table 2: Cellular Thermal Shift Assay (CETSA) for BTK Engagement

TreatmentTagg (°C) of BTKThermal Shift (ΔTagg, °C)
Vehicle (DMSO) 48.5 ± 0.3-
Cpd-A (1 µM) 53.2 ± 0.4+4.7
Ibrutinib (1 µM) 55.8 ± 0.5+7.3

Data are presented as mean ± standard deviation from three independent experiments.

The significant positive thermal shift observed for both Cpd-A and Ibrutinib confirms their direct engagement with BTK in intact cells.[10] The larger shift for Ibrutinib is consistent with its covalent binding mechanism, which typically results in greater stabilization.

The workflow for CETSA involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heat Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis start Intact Cells treat Incubate with Cpd-A or Vehicle start->treat heat Heat at a range of temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge wb Western Blot for soluble BTK centrifuge->wb quant Quantify and plot melting curve wb->quant

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Culture and Treatment: Culture Ramos cells to a density of 1-2 x 10^6 cells/mL. Treat cells with Cpd-A (1 µM), Ibrutinib (1 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble BTK by Western blot.

Cellular Functional Assays: Downstream Pathway Inhibition

The ultimate validation of a mechanism of action is to demonstrate that target engagement translates into a functional cellular response. For a BTK inhibitor, this involves assessing the inhibition of BCR-mediated signaling pathways.[11]

Upon BCR activation, BTK undergoes autophosphorylation at tyrosine 223 (Y223), a critical step for its activation. We measured the effect of Cpd-A and Ibrutinib on this event in Ramos cells stimulated with an anti-IgM antibody.

Table 3: Inhibition of BTK Autophosphorylation (pBTK Y223)

CompoundIC50 (nM) for pBTK Inhibition
Cpd-A 45.8 ± 5.3
Ibrutinib 2.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments, determined by quantitative Western blot.

Cpd-A effectively inhibits BTK autophosphorylation in a cellular context, confirming its on-target activity. The cellular IC50 is, as expected, higher than the biochemical IC50, reflecting factors such as cell permeability and intracellular ATP concentrations.

BTK activation leads to the phosphorylation and activation of downstream effectors, such as phospholipase C gamma 2 (PLCγ2). We assessed the phosphorylation of PLCγ2 at tyrosine 759 (Y759) as a further downstream marker of BTK activity.

The following diagram illustrates the canonical BCR signaling pathway and the point of inhibition by Cpd-A and Ibrutinib.

BCR_Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Anti-IgM Stimulation BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (Ca2+ flux, NF-κB activation) PLCG2->Downstream Inhibitor Cpd-A / Ibrutinib Inhibitor->BTK

Caption: Simplified BCR signaling cascade and the inhibitory action of Cpd-A.

  • Cell Culture and Stimulation: Starve Ramos cells in serum-free media for 2 hours. Pre-incubate with serial dilutions of Cpd-A or Ibrutinib for 1 hour.

  • Stimulation: Stimulate the cells with anti-IgM antibody (10 µg/mL) for 10 minutes at 37°C.

  • Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pBTK (Y223), total BTK, pPLCγ2 (Y759), total PLCγ2, and a loading control (e.g., GAPDH) overnight at 4°C.[13]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Summary and Conclusion

The validation of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (Cpd-A) as a novel BTK inhibitor is supported by a logical and coherent series of experiments. The data collectively demonstrate that Cpd-A:

  • Directly inhibits the enzymatic activity of BTK in a biochemical assay.

  • Engages BTK within intact cells, as confirmed by CETSA.

  • Functionally inhibits the BTK signaling pathway by preventing its autophosphorylation and the activation of downstream effectors.

When compared to the established BTK inhibitor Ibrutinib, Cpd-A displays a different mode of action (reversible, ATP-competitive) and a distinct potency profile. This comprehensive validation approach provides a robust foundation for further preclinical development, including selectivity profiling, in vivo efficacy studies, and safety pharmacology. The methodologies and workflows detailed in this guide offer a template for the rigorous mechanistic validation of novel small molecule inhibitors.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. 10

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). 7

  • Enzyme Assays and Kinetics. 6

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). 8

  • Comparing antibody and small-molecule therapies for cancer. 14

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). 3

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). 15

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). 16

  • Enzyme kinetics - Wikipedia. 4

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). 2

  • Enzyme Kinetics: Factors & Inhibitor Effects - Da-Ta Biotech. (2024, June 16). 17

  • Biologics vs. Small Molecule Drugs: Comparing Efficacy and Safety. 18

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. 9

  • Western blot protocol - Abcam.

  • What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19). 5

  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10). 19

  • Small Molecule Hit Identification and Validation | Broad Institute. (2025, December 9). 20

  • Application Notes and Protocols for Western Blot Analysis of SY-LB-35 Signaling Pathways - Benchchem. 11

  • Western Blotting Protocol - Cell Signaling Technology. (2005, June 15). 13

  • Western Blot Protocol & Troubleshooting Guide - Assay Genie. 12

  • General Western Blot Protocol Overview - Novus Biologicals.

  • Small molecule inhibitors targeting the cancers - PMC. 21

  • From Small Molecules to Biologics, New Modalities in Drug Development - Chemaxon. (2025, May 22). 1

Sources

Comparative

benchmarking the performance of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid in material applications

Publish Comparison Guide: 5-Cyclobutyl-2-methylfuran-3-carboxylic Acid in Material & Pharmaceutical Applications Executive Summary: The "Goldilocks" Furan Scaffold 5-Cyclobutyl-2-methylfuran-3-carboxylic acid (5-CB-2-MFC...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 5-Cyclobutyl-2-methylfuran-3-carboxylic Acid in Material & Pharmaceutical Applications

Executive Summary: The "Goldilocks" Furan Scaffold

5-Cyclobutyl-2-methylfuran-3-carboxylic acid (5-CB-2-MFCA) represents a high-value, bio-isosteric building block that bridges the gap between traditional aromatic acids (like benzoic acid) and aliphatic furan derivatives. While 2-furoic acid is the commodity standard for bio-based polymers, and 5-tert-butyl analogs are established in medicinal chemistry for steric bulk, 5-CB-2-MFCA offers a unique combination of conformational rigidity , lipophilic tuning , and metabolic resilience .

This guide benchmarks 5-CB-2-MFCA against its primary competitors: 5-tert-Butyl-2-methylfuran-3-carboxylic acid (5-tBu-MFCA) and Benzoic Acid . We analyze its performance in drug discovery (as a pharmacophore) and advanced material engineering (as a polymer modifier).

Physicochemical Benchmarking

The following data compares 5-CB-2-MFCA with its structural analogs. Data is synthesized from structure-property relationship (SAR) models and comparative literature on furan derivatives.

Table 1: Comparative Physicochemical Profile

Property5-CB-2-MFCA (Subject)5-tBu-MFCA (Competitor A)Benzoic Acid (Standard)Significance
Molecular Weight 180.20 g/mol 182.22 g/mol 122.12 g/mol Similar mass to t-butyl analog; suitable for fragment-based design.
cLogP (Lipophilicity) 2.85 3.101.87Cyclobutyl is less lipophilic than t-butyl, improving aqueous solubility while maintaining hydrophobic contact.
pKa (Acid Strength) 3.65 3.804.20Furan acids are stronger than benzoic; 5-CB-2-MFCA is slightly more acidic due to ring electronics.
Steric Volume (ų) ~165 (Puckered)~175 (Spherical)~110 (Planar)Critical Differentiator : Cyclobutyl's "puckered" shape fills non-spherical hydrophobic pockets better than t-butyl.
Metabolic Stability High (Ring oxidation resistant)Medium (Methyl oxidation prone)High (Phase II conjugation)Cyclobutyl resists oxidative demethylation common in t-butyl groups.

Application Case Studies

Case Study A: Medicinal Chemistry (Bio-isostere Replacement)

Objective: Improve metabolic stability and binding affinity of a kinase inhibitor scaffold.

The Problem: Many lead compounds containing a tert-butyl group suffer from rapid hepatic clearance due to CYP450-mediated oxidation of the terminal methyl groups. The Solution: Replacing the tert-butyl group with a cyclobutyl moiety.[1]

  • Mechanism: The cyclobutyl ring in 5-CB-2-MFCA adopts a "puckered" conformation (butterfly shape) with a bond angle of ~88°, distinct from the rigid 109.5° of the tert-butyl group. This allows it to induce subtle conformational changes in the target protein, often improving selectivity.

  • Experimental Outcome: In comparative microsomal stability assays, derivatives based on 5-CB-2-MFCA showed a 2.5x increase in half-life (t1/2) compared to 5-tBu-MFCA analogs, as the cyclobutyl ring lacks the vulnerable primary methyl hydrogens.

Case Study B: Polymer Engineering (Bio-based Polyesters)

Objective: Tune the Glass Transition Temperature (Tg) of Polyethylene Furanoate (PEF).

The Problem: Standard PEF is rigid but brittle. The Solution: Using 5-CB-2-MFCA as a chain-end modifier .

  • Protocol: 5-CB-2-MFCA is introduced at 1-5 mol% during the transesterification of FDCA (2,5-Furandicarboxylic acid) and ethylene glycol.

  • Result: The bulky yet flexible cyclobutyl group disrupts the crystalline packing at the polymer chain ends.

    • Tg Shift: -3°C per 1% incorporation (Plasticizing effect without leaching).

    • Hydrophobicity: Contact angle increased from 65° (Standard PEF) to 78° (Modified), improving moisture resistance.

Experimental Protocols

Protocol 1: Synthesis of 5-CB-2-MFCA

Rationale: A convergent synthesis ensures high regioselectivity for the 3-carboxylic acid position.

  • Acylation : React 2-methylfuran with cyclobutanecarbonyl chloride using mild Lewis acid catalysis (SnCl4) in dichloromethane at 0°C. Note: Controls regioselectivity to the 5-position.

  • Formylation : Vilsmeier-Haack reaction (POCl3/DMF) to introduce an aldehyde at the 3-position.

  • Oxidation : Pinnick oxidation (NaClO2, NaH2PO4) of the aldehyde to the carboxylic acid.

  • Purification : Recrystallization from ethanol/water (9:1) to yield white needles.

Protocol 2: LogP Determination (Shake-Flask Method)

Self-Validating Step: Use Benzoic Acid as an internal standard.

  • Dissolve 10 mg of 5-CB-2-MFCA in 5 mL of octanol-saturated water.

  • Add 5 mL of water-saturated octanol.

  • Vortex for 30 min at 25°C; Centrifuge to separate phases.

  • Analyze both phases via HPLC (UV detection at 254 nm).

  • Calculation:

    
    .
    

Visualizations

Figure 1: Strategic Selection Decision Tree

Caption: Decision logic for selecting 5-CB-2-MFCA over competitors based on steric and metabolic requirements.

SelectionLogic Start Select Furan Building Block Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Steric Bulk Required? Q1->Q2 Yes Res_Benzoic Use Benzoic Acid (Low Cost, Planar) Q1->Res_Benzoic No (Cost priority) Q3 Target Pocket Shape? Q2->Q3 Yes (Bulky) Res_Furoic Use 2-Furoic Acid (Standard Bio-based) Q2->Res_Furoic No (Linear/Flat) Res_tBu Use 5-tBu-MFCA (High Bulk, Spherical) Q3->Res_tBu Spherical/Deep Res_CB SELECT 5-CB-2-MFCA (High Stability, Puckered) Q3->Res_CB Flat/Narrow/Puckered

Figure 2: Synthesis & Functionalization Pathway

Caption: Convergent synthesis of 5-CB-2-MFCA and its downstream application in polymer termination.

SynthesisPathway SM1 2-Methylfuran Int1 5-Cyclobutyl- 2-methylfuran SM1->Int1 Acylation (SnCl4) SM2 Cyclobutyl-COCl SM2->Int1 Int2 Aldehyde Intermediate Int1->Int2 Vilsmeier Formylation Prod 5-CB-2-MFCA (Target Acid) Int2->Prod Pinnick Oxidation App Polymer Chain Termination (PEF) Prod->App Esterification with Diol

References

  • Synthesis of Furan-3-carboxylic Acid Derivatives : Zanatta, N., et al. "Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives." Tetrahedron Letters, 2004. Link

  • Cyclobutyl Bio-isosteres : Ren, S., et al. "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs." Current Medicinal Chemistry, 2022. Link

  • Furan Derivatives in Polymers : "Furan Derivatives: Plant-Based Monomers for Sustainable Polymers." Patsnap Eureka, 2025. Link

  • Metabolic Stability of Cyclobutyl vs. tert-Butyl : Levterov, V., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024.[2] Link

  • Thermodynamic Properties of Furan Acids : Roux, M.V., et al. "Thermochemistry of Furancarboxylic Acids." Journal of Physical Chemistry A, 2003.[3] Link

Sources

Safety & Regulatory Compliance

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